REACTION_SMILES
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[Al+3:15].[CH2:20]([O:21][CH2:22][CH3:23])[CH3:24].[H-:14].[H-:17].[H-:18].[H-:19].[Li+:16].[nH:1]1[cH:2][cH:3][c:4]2[c:5]([O:10][CH2:11][C:12]#[N:13])[cH:6][cH:7][cH:8][c:9]12>>[nH:1]1[cH:2][cH:3][c:4]2[c:5]([O:10][CH2:11][CH2:12][NH2:13])[cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCOc1cccc2[nH]ccc12
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Name
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Type
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product
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Smiles
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NCCOc1cccc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |